molecular formula C8H4ClNO2 B12854379 2-Chlorobenzo[d]oxazole-4-carbaldehyde

2-Chlorobenzo[d]oxazole-4-carbaldehyde

Cat. No.: B12854379
M. Wt: 181.57 g/mol
InChI Key: NSWAXZPHTXJSSR-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazole-4-carbaldehyde is a chemical compound with the molecular formula C8H4ClNO2. It is a derivative of benzoxazole, featuring a chlorine atom at the 2-position and an aldehyde group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzo[d]oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenyl isocyanate with formic acid, followed by cyclization to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]oxazole-4-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorobenzo[d]oxazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoxazole: Lacks the aldehyde group at the 4-position.

    4-Chlorobenzoxazole: Chlorine atom is at the 4-position instead of the 2-position.

    2-Bromo-4-formylbenzoxazole: Bromine atom replaces the chlorine atom.

Properties

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-4-carbaldehyde

InChI

InChI=1S/C8H4ClNO2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-4H

InChI Key

NSWAXZPHTXJSSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Cl)C=O

Origin of Product

United States

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